molecular formula C15H24O B1143871 Isononylphenol CAS No. 11066-49-2

Isononylphenol

Cat. No. B1143871
Key on ui cas rn: 11066-49-2
M. Wt: 220.35046
InChI Key:
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Patent
US03937648

Procedure details

An aqueous emulsion comprising 45 parts by weight of methylmethacrylate, 7 parts by weight of styrene, 48 parts by weight of n-butylacrylate, and containing 0.18 part by weight of 30 percent hydrogen peroxide and 0.95 part by weight of C14 -fatty amine hydrochloride dissolved therein, is added dropwise at 85°C. over a period of 4 - 6 hours to an aqueous solution comprising 0.05 part by weight of C14 -fatty amine hydrochloride, 0.005 part by weight of iron (II) chloride, and 0.02 part by weight of 30 percent hydrogen peroxide. The dispersion obtained is subsequently combined with 4 parts by weight of an adduct formed between isononyl phenol and 100 mols of ethylene oxide. A coagulate-free dispersion having a solids content of about 50 percent is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C14 -fatty amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C14 -fatty amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
iron (II) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[C:4]([CH3:6])=[CH2:5].[CH2:8]=[CH:9][C:10]1C=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH2:16]([O:20][C:21](=[O:24])[CH:22]=C)[CH2:17][CH2:18][CH3:19].OO>[Fe](Cl)Cl>[CH2:10]([C:9]1[CH:8]=[CH:19][CH:18]=[CH:17][C:16]=1[OH:20])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:3][CH:4]([CH3:6])[CH3:5].[CH2:21]1[O:24][CH2:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C=C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
C14 -fatty amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
C14 -fatty amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Seven
Name
iron (II) chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
is added dropwise at 85°C. over a period of 4 - 6 hours to an aqueous solution
CUSTOM
Type
CUSTOM
Details
The dispersion obtained

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC(C)C)C1=C(C=CC=C1)O
Name
Type
product
Smiles
C1CO1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 100 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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